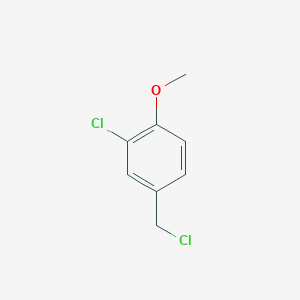

2-Chloro-4-(chloromethyl)-1-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(chloromethyl)-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXSPAXDDROBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457216 | |

| Record name | 3-CHLORO-4-METHOXYBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13719-57-8 | |

| Record name | 3-CHLORO-4-METHOXYBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pivotal Role of Aryl Halides and Halomethylarenes in Chemical Synthesis

Aryl halides and halomethylarenes are fundamental building blocks in the world of organic synthesis, prized for their utility in constructing complex molecular architectures. Their importance stems from the reactivity of the carbon-halogen bond, which allows for a diverse array of chemical transformations.

Aryl halides, which are aromatic compounds featuring one or more halogen atoms directly bonded to the aromatic ring, are key intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials. fiveable.mewikipedia.org Their stability, a consequence of the aromatic system, makes them less reactive towards simple nucleophilic substitution compared to their aliphatic counterparts. fiveable.me However, this characteristic allows for highly selective transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. fiveable.me These reactions have revolutionized the formation of carbon-carbon bonds, enabling the construction of intricate molecular frameworks. The nature of the halogen atom—be it fluorine, chlorine, bromine, or iodine—significantly influences the reactivity, with iodides generally being the most reactive. fiveable.me

Similarly, halomethylarenes, which possess a halogenated methyl group attached to an aromatic ring, are also of great importance. The presence of the halogen on the benzylic carbon dramatically increases its reactivity towards nucleophilic substitution reactions. This heightened reactivity makes them valuable precursors for introducing a wide variety of functional groups onto an aromatic core.

The compound 2-Chloro-4-(chloromethyl)-1-methoxybenzene uniquely combines the functionalities of both an aryl halide and a halomethylarene. This dual character endows it with multiple reactive sites, opening up a wide range of possibilities for synthetic chemists to explore.

Structural Attributes and Reactivity Potential of 2 Chloro 4 Chloromethyl 1 Methoxybenzene

The reactivity of 2-Chloro-4-(chloromethyl)-1-methoxybenzene is a direct consequence of its distinct structural arrangement. The molecule consists of a benzene (B151609) ring substituted with a chlorine atom, a chloromethyl group, and a methoxy (B1213986) group.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈Cl₂O uni.lu |

| Molecular Weight | 191.055 g/mol enovationchem.com |

| InChI | InChI=1S/C8H8Cl2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 uni.lu |

| InChIKey | VCCMJKRDVTXQQC-UHFFFAOYSA-N uni.lu |

| SMILES | COC1=CC(=C(C=C1)CCl)Cl uni.lu |

The aryl chloride at the 2-position is generally less reactive towards nucleophilic attack due to the stability of the aromatic ring. fiveable.melibretexts.org However, its presence influences the electronic properties of the benzene ring and can be activated under specific conditions, particularly in transition metal-catalyzed cross-coupling reactions. noaa.gov

In stark contrast, the chloromethyl group at the 4-position is highly susceptible to nucleophilic substitution. The proximity of the electron-donating methoxy group at the 1-position further enhances the reactivity of this benzylic chloride. This site readily reacts with a variety of nucleophiles, allowing for the introduction of diverse functionalities.

A known synthetic route to a similar compound, 4-Chloro-2-(chloromethyl)-1-methoxy-benzene, involves the treatment of (5-chloro-2-methoxy-phenyl)-methanol with thionyl chloride in dichloromethane. chemicalbook.com This reaction highlights a common method for introducing the chloromethyl group.

Research Trajectories Involving 2 Chloro 4 Chloromethyl 1 Methoxybenzene

Precursor-Based Chlorination Strategies

The conversion of a hydroxymethyl group to a chloromethyl group is a key transformation in the synthesis of the title compound. This is typically achieved using standard chlorinating agents, with thionyl chloride and phosphorus pentachloride being prominent examples.

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of alcohols to alkyl chlorides. libretexts.orgchemguide.co.uk The reaction is favored due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, driving the reaction to completion. chemguide.co.uk

The necessary precursor, 2-Chloro-4-(hydroxymethyl)-1-methoxybenzene, is not commonly available commercially and must be synthesized. A practical route begins with 2-chloro-1-methoxybenzene (2-chloroanisole).

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org In this reaction, a substituted amide like N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This reagent then attacks the activated aromatic ring of 2-chloro-1-methoxybenzene. Due to the directing effects of the methoxy (B1213986) (ortho-, para-directing) and chloro (ortho-, para-directing) groups, the formyl group is introduced at the position para to the strongly activating methoxy group, yielding 2-chloro-4-formyl-1-methoxybenzene. The initial iminium ion product is subsequently hydrolyzed during workup to give the aldehyde. wikipedia.orgthieme-connect.de

Following formylation, the resulting aldehyde, 2-chloro-4-formyl-1-methoxybenzene, is reduced to the corresponding benzyl (B1604629) alcohol. This reduction can be readily accomplished using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The hydride attacks the electrophilic carbonyl carbon, and subsequent workup yields the desired 2-Chloro-4-(hydroxymethyl)-1-methoxybenzene.

The conversion of 2-Chloro-4-(hydroxymethyl)-1-methoxybenzene to this compound using thionyl chloride is an efficient process. The reaction mechanism typically proceeds via an SN2 pathway for primary benzyl alcohols. libretexts.orgmasterorganicchemistry.com The alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, displacing a chloride ion and forming a chlorosulfite intermediate. masterorganicchemistry.com This intermediate is an excellent leaving group. The displaced chloride ion then acts as a nucleophile, attacking the benzylic carbon and leading to the final product with the release of SO₂ and HCl. libretexts.org

Optimization of this reaction involves controlling the temperature and the use of a suitable solvent. A procedure for a related isomer involves cooling a solution of the alcohol in a solvent like dichloromethane, followed by the dropwise addition of thionyl chloride. chemicalbook.com The reaction is then allowed to proceed at room temperature. The use of a base, such as pyridine, can be employed to neutralize the generated HCl, which can sometimes lead to inversion of stereochemistry in chiral alcohols. masterorganicchemistry.comyoutube.com

Table 1: Optimization of Thionyl Chloride Chlorination

| Parameter | Condition | Rationale/Outcome |

| Reagent | Thionyl Chloride (SOCl₂) | Efficiently converts primary alcohols to chlorides. |

| Stoichiometry | Slight excess of SOCl₂ (e.g., 1.05-1.2 eq.) | Ensures complete conversion of the alcohol. |

| Solvent | Aprotic solvents (e.g., Dichloromethane, Diethyl ether) | Solubilizes reactants and does not interfere with the reaction. |

| Temperature | Initial cooling (0°C), then room temperature | Controls the initial exothermic reaction, then allows for completion. |

| Reaction Time | Typically several hours (e.g., 16 h) | Monitored by TLC to ensure full conversion of the starting material. chemicalbook.com |

| Workup | Partitioning between an organic solvent and water | Removes unreacted SOCl₂ and water-soluble byproducts. chemicalbook.com |

Phosphorus pentachloride (PCl₅) is another potent reagent for the chlorination of alcohols. chemguide.co.ukwikipedia.org It is a strong Lewis acid and a source of chlorine. wikipedia.org The reaction with alcohols is often vigorous. chemguide.co.uk

The reaction of a benzyl alcohol with PCl₅ begins with the nucleophilic attack of the alcohol's oxygen atom on the phosphorus atom of PCl₅. doubtnut.com This leads to the displacement of a chloride ion and the formation of an intermediate. The released chloride ion then attacks the benzylic carbon in an SN2 fashion, resulting in the formation of the benzyl chloride and phosphorus oxychloride (POCl₃) as a byproduct. doubtnut.com For some secondary alcohols, an SNi (internal nucleophilic substitution) mechanism has been proposed, but an SN2 pathway is generally expected for primary benzyl alcohols like 2-Chloro-4-(hydroxymethyl)-1-methoxybenzene. stackexchange.com

The efficacy of PCl₅ as a chlorinating agent is influenced by several factors. The reaction is typically performed in an inert solvent to moderate the reaction. The choice of solvent and temperature can affect the selectivity, especially in molecules with multiple reactive sites. For simple benzyl alcohols, the reaction is generally high-yielding. However, PCl₅ can also chlorinate aromatic rings under certain conditions, although this usually requires higher temperatures or specific catalysts. researchgate.net Therefore, maintaining controlled conditions is crucial to ensure selective chlorination of the hydroxymethyl group.

Table 2: Influence of Reaction Conditions on PCl₅ Chlorination

| Parameter | Condition | Influence on Yield and Selectivity |

| Reagent | Phosphorus Pentachloride (PCl₅) | Powerful chlorinating agent, but can be less selective than SOCl₂. |

| Stoichiometry | Equimolar or slight excess of PCl₅ | A large excess may promote side reactions. |

| Solvent | Non-polar, aprotic solvents (e.g., Carbon tetrachloride, Chloroform) | Prevents reaction with the solvent and helps control reactivity. |

| Temperature | Room temperature or gentle heating | Higher temperatures can lead to unwanted side reactions, including aromatic chlorination. researchgate.net |

| Substrate | Electron-rich aromatic alcohols | The benzylic position is activated, favoring the desired substitution. |

| Workup | Removal of POCl₃ and HCl | Typically involves careful quenching with water or ice, followed by extraction. |

Direct Functionalization Approaches

Stepwise Halogenation and Chloromethylation of Anisole (B1667542)

The synthesis of this compound from anisole can be envisioned via two primary stepwise pathways:

Pathway A: Electrophilic chloromethylation of anisole to form 4-(chloromethyl)-1-methoxybenzene, followed by directed electrophilic chlorination.

Pathway B: Electrophilic chlorination of anisole to form 4-chloroanisole (B146269), followed by directed electrophilic chloromethylation.

The feasibility of each pathway is dictated by the principles of electrophilic aromatic substitution, where the directing effects of the substituents play a crucial role.

The initial step in Pathway A is the chloromethylation of anisole. The most common method for this transformation is the Blanc chloromethylation reaction . wikipedia.orgresearchgate.net This reaction involves treating the aromatic ring with formaldehyde (B43269) (or a precursor like paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). wikipedia.orglibretexts.org

The methoxy group (-OCH₃) on the anisole ring is a strong activating group and an ortho, para-director. Consequently, the electrophilic substitution reaction preferentially occurs at the positions ortho and para to the methoxy group. Due to steric hindrance at the ortho position, the major product is the para-substituted isomer, 4-(chloromethyl)-1-methoxybenzene. A patent for a chloromethylation process reported that the reaction of anisole can yield a product mixture containing approximately 58.5% of 4-(chloromethyl)-anisole and 19.8% of 2-(chloromethyl)-anisole. google.com

A significant side reaction in this process, especially with highly reactive substrates like anisole, is the formation of diarylmethane derivatives. dur.ac.ukgoogle.com This occurs when the initially formed chloromethylated product reacts with another molecule of anisole. Reaction conditions, such as temperature and catalyst choice, must be carefully controlled to maximize the yield of the desired monochloromethylated product and minimize this byproduct. dur.ac.uk

The second step in Pathway A involves the electrophilic chlorination of the intermediate, 4-(chloromethyl)-1-methoxybenzene. In this molecule, the aromatic ring has two substituents: the strongly activating and ortho, para-directing methoxy group, and the weakly deactivating but ortho, para-directing chloromethyl group (-CH₂Cl).

The position of the incoming electrophile (Cl⁺) is predominantly determined by the powerful activating effect of the methoxy group. Since the para position is already occupied by the chloromethyl group, the chlorination is directed to the ortho position relative to the methoxy group. This regioselective chlorination yields the final product, this compound. The reaction is typically carried out using a chlorinating agent like chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the Cl-Cl bond to generate the electrophile. youtube.com

Other Chloromethylation Techniques for Aromatic Systems

Beyond the classic Blanc reaction, several other techniques can be employed for the chloromethylation of aromatic systems, which are applicable to the synthesis of the target compound. These methods often aim to improve safety, yield, or environmental compatibility.

Chloromethyl Ethers: Using pre-formed chloromethyl ethers, such as chloromethyl methyl ether (CH₃OCH₂Cl or MOMCl), can be an effective method for chloromethylation. wikipedia.orglibretexts.org This reagent can react with aromatic compounds in the presence of a Lewis acid. For deactivated substrates, modified conditions using MOMCl with sulfuric acid have been shown to give good results. wikipedia.org

Phase-Transfer Catalysis (PTC): Chloromethylation can be performed under phase-transfer conditions, often using an aqueous solution of formaldehyde and hydrochloric acid with an organic solvent for the aromatic substrate. Catalysts like polyethylene (B3416737) glycol (PEG) can facilitate the reaction between the phases, leading to good yields. researchgate.net This approach can be more environmentally friendly by reducing the need for harsh, anhydrous conditions and large quantities of corrosive catalysts. google.com

Alternative Reagent Systems: A mixture of dimethoxymethane (B151124) and chlorosulfonic acid, catalyzed by zinc iodide, has been reported to afford corresponding chloromethyl derivatives in good to excellent yields for a range of aromatic hydrocarbons. researchgate.net

Comparative Analysis of Synthetic Pathways

An assessment of the different synthetic routes to this compound is crucial for determining the most practical approach for laboratory and industrial-scale production.

Efficiency and Scalability Assessments

Pathway A (Anisole → Chloromethylation → Chlorination):

Advantages: This pathway begins with the reaction of a highly activated substrate (anisole), which can lead to high conversion in the chloromethylation step. The subsequent chlorination is highly regioselective due to the strong directing effect of the methoxy group.

Disadvantages: The primary drawback is the formation of isomeric products (ortho- and para-chloromethylanisole) in the first step, requiring separation. More significantly, the standard Blanc chloromethylation generates small amounts of the highly carcinogenic byproduct bis(chloromethyl) ether, posing a major safety and regulatory challenge for industrial-scale production. wikipedia.org The formation of diarylmethane byproducts also reduces the yield of the desired intermediate. google.com

Pathway B (Anisole → Chlorination → Chloromethylation):

Advantages: This route avoids the chloromethylation of the highly activated anisole, potentially reducing the formation of diarylmethane byproducts.

The tables below provide a summary of the key reactions and their characteristics.

Table 1: Key Reaction Steps and Typical Conditions

| Step | Starting Material | Reagents | Catalyst | Typical Product(s) | Reference(s) |

|---|---|---|---|---|---|

| Pathway A-1 | Anisole | HCHO, HCl | ZnCl₂ | 4-(chloromethyl)-1-methoxybenzene (major), 2-(chloromethyl)-1-methoxybenzene (minor) | wikipedia.org, google.com |

| Pathway A-2 | 4-(chloromethyl)-1-methoxybenzene | Cl₂ | FeCl₃ or AlCl₃ | This compound | youtube.com |

| Pathway B-1 | Anisole | Cl₂ | FeCl₃ or AlCl₃ | 4-chloroanisole (major), 2-chloroanisole (B146271) (minor) | researchgate.net |

| Pathway B-2 | 4-chloroanisole | HCHO, HCl | ZnCl₂ | this compound | wikipedia.org, jk-sci.com |

| Environmental Impact | Generation of effluents from catalyst workup. google.com | Generation of effluents from catalyst workup and isomer separation processes. |

Advantages and Limitations of Reported Methods

Two principal synthetic strategies for the preparation of this compound have been identified: the chlorination of (5-chloro-2-methoxy-phenyl)-methanol and the Blanc chloromethylation of 2-chloroanisole. Each method presents a unique set of advantages and drawbacks that influence its suitability for laboratory and industrial-scale production.

Method 1: Chlorination of (5-chloro-2-methoxy-phenyl)-methanol

This approach utilizes a precursor alcohol, (5-chloro-2-methoxy-phenyl)-methanol, which is then subjected to chlorination to yield the desired product. A common chlorinating agent for this transformation is thionyl chloride (SOCl₂).

Advantages : A significant advantage of this method is the high yield and purity of the final product under relatively mild conditions. One reported synthesis describes the dropwise addition of thionyl chloride to a cooled solution of the starting alcohol in dichloromethane, followed by stirring at room temperature. chemicalbook.com This procedure resulted in a 98% yield of this compound, which was deemed pure enough for subsequent use without further purification after a simple aqueous workup. chemicalbook.com The specificity of the reaction, converting the hydroxyl group directly to a chloride, minimizes the formation of isomeric byproducts.

Method 2: Blanc Chloromethylation of 2-Chloroanisole

The Blanc chloromethylation is a classic electrophilic aromatic substitution reaction that introduces a chloromethyl group onto an aromatic ring. wikipedia.orglibretexts.org In the context of synthesizing this compound, this would involve the reaction of 2-chloroanisole with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride. wikipedia.org

Advantages : The primary advantage of the Blanc chloromethylation is the use of readily available and inexpensive starting materials: 2-chloroanisole, formaldehyde, and hydrogen chloride. dur.ac.uk This makes the process economically attractive for large-scale industrial applications. The reaction is also a well-established and efficient means of introducing a chloromethyl group. wikipedia.orglibretexts.org

Limitations : A significant drawback of the Blanc chloromethylation is the potential for the formation of undesirable byproducts. One major concern is the in-situ generation of the highly carcinogenic bis(chloromethyl) ether. wikipedia.orglibretexts.org This necessitates strict safety precautions and specialized handling procedures. Another common issue is the formation of diarylmethane side products, which arise from the Friedel-Crafts alkylation of the starting material or product with the newly formed benzyl chloride. wikipedia.org This side reaction can reduce the yield of the desired product and complicate the purification process. dur.ac.uk The regioselectivity of the chloromethylation can also be a challenge, potentially leading to a mixture of isomers that require separation. alfa-chemistry.com

| Synthetic Method | Starting Material | Reagents | Advantages | Limitations |

| Chlorination of Benzyl Alcohol | (5-chloro-2-methoxy-phenyl)-methanol | Thionyl chloride (SOCl₂) | High yield (98%), High purity, Mild reaction conditions, High regioselectivity. chemicalbook.com | Availability and synthesis of the starting alcohol. |

| Blanc Chloromethylation | 2-Chloroanisole | Formaldehyde, Hydrogen Chloride, Lewis Acid (e.g., ZnCl₂) | Inexpensive and readily available starting materials. dur.ac.uk | Formation of carcinogenic bis(chloromethyl) ether, wikipedia.orglibretexts.org Formation of diarylmethane byproducts, wikipedia.orgdur.ac.uk Potential for isomeric mixtures. alfa-chemistry.com |

Purity and Isolation Considerations in Synthesis

The purity and isolation of this compound are critical for its utility in subsequent chemical reactions. The required purification strategy is intrinsically linked to the synthetic method employed.

For the synthesis involving the chlorination of (5-chloro-2-methoxy-phenyl)-methanol with thionyl chloride, the isolation procedure is reported to be straightforward. The reaction mixture is partitioned between an organic solvent, such as diethyl ether, and water. chemicalbook.com The organic layer is then dried with a drying agent like sodium sulfate (B86663) and the solvent is removed by evaporation. chemicalbook.com The resulting residue is reported to be of high purity, suggesting that extensive purification steps may not be necessary. chemicalbook.com

In contrast, the product obtained from the Blanc chloromethylation of 2-chloroanisole often requires more rigorous purification due to the potential for byproducts. The reaction mixture may contain unreacted starting material, isomeric chloromethylated products, and diarylmethane derivatives. wikipedia.orgdur.ac.ukalfa-chemistry.com

Standard purification techniques for chlorinated aromatic compounds can be employed:

Distillation : Fractional distillation under reduced pressure can be effective in separating the desired product from impurities with different boiling points. google.com

Recrystallization : If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent is a powerful technique for achieving high purity. jru.edu.in

Chromatography : Column chromatography, particularly normal-phase chromatography using a non-polar eluent, can be used to separate the chlorinated hydrocarbon product from more polar impurities. helcom.fi

The choice of purification method will depend on the scale of the synthesis and the specific impurity profile of the crude product. For instance, while chromatography is highly effective for purification, it may be less practical for large-scale industrial production compared to distillation or recrystallization.

Applications in Organic Synthesis and Building Block Chemistry

Intermediate in the Synthesis of Complex Organic Molecules

The structural framework of 2-Chloro-4-(chloromethyl)-1-methoxybenzene makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical intermediates and other fine chemicals. sumitomo-chem.co.jpnih.gov The presence of two distinct chloro groups allows for sequential or selective reactions, providing a pathway to elaborate the molecule in a controlled manner.

One of the primary reactions of the chloromethyl group is nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles. This allows for the introduction of different functional groups, extending the carbon chain and building molecular complexity. The chloro substituent on the aromatic ring is less reactive towards nucleophilic substitution but can participate in cross-coupling reactions, further expanding its synthetic potential. The synthesis of this compound can be achieved from (5-chloro-2-methoxy-phenyl)-methanol using thionyl chloride in dichloromethane, yielding the pure product in high yield. chemicalbook.com

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a precursor for the synthesis of various heterocyclic systems. The benzylic chloride is a key functional group for constructing fused ring systems. For example, it can react with binucleophiles to form heterocyclic rings.

While direct examples for this compound are not extensively documented in readily available literature, analogous structures such as 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine are used as intermediates in the synthesis of nitrogen-containing heterocyclic compounds. sigmaaldrich.com This suggests the potential of the title compound in similar synthetic strategies to access novel heterocyclic scaffolds.

Role in Multi-Component Reaction Design

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. researchgate.netnih.gov The design of MCRs often relies on substrates with multiple reactive functional groups.

The dual electrophilic nature of this compound, possessing both a reactive benzylic chloride and a less reactive aryl chloride, makes it a potential candidate for the design of novel MCRs. For instance, it could participate in sequential reactions where the more reactive site engages in an initial transformation, followed by the involvement of the second site in a subsequent cyclization or coupling step. While specific MCRs involving this exact compound are not prominently reported, the principles of MCR design support its potential utility in this area for generating molecular diversity. researchgate.net

Derivatization for Advanced Chemical Scaffolds

The derivatization of this compound can lead to a wide array of advanced chemical scaffolds. The reactivity of the chloromethyl group allows for its conversion into other functional groups such as alcohols, ethers, amines, and nitriles. These derivatives can then be used in further synthetic transformations.

For example, the corresponding alcohol can be synthesized and subsequently used in esterification or etherification reactions. The aryl chloride can undergo transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, respectively. This derivatization potential makes it a versatile starting material for creating libraries of compounds for drug discovery and materials science.

Synthetic Utility of its Dual Electrophilic Sites

The presence of two electrophilic sites—the benzylic chloride and the aryl chloride—is a key feature of this compound. The significant difference in reactivity between these two sites allows for selective functionalization. The benzylic chloride is highly susceptible to SN2 reactions due to the stability of the resulting benzylic carbocation-like transition state. In contrast, the aryl chloride is relatively unreactive towards nucleophilic aromatic substitution unless under harsh conditions or with the aid of a metal catalyst.

This reactivity difference can be exploited in sequential synthetic strategies. A nucleophile can be selectively introduced at the benzylic position, leaving the aryl chloride intact for a subsequent transformation. This orthogonal reactivity is highly valuable in the construction of complex and highly functionalized aromatic compounds.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 13719-57-8 | C₈H₈Cl₂O | 191.06 |

| 4-Chloro-2-(chloromethyl)-1-methoxybenzene | 7035-11-2 | C₈H₈Cl₂O | 191.05 |

| 2-Chloro-1-methoxy-4-methylbenzene | 22002-44-4 | C₈H₉ClO | 156.61 |

| 4-Chloroanisole (B146269) | 623-12-1 | C₇H₇ClO | 142.58 uni.lu |

| 1-Bromo-2-(chloromethyl)-4-methoxybenzene | 66916-97-0 | C₈H₈BrClO | 235.51 |

Advanced Applications and Material Science Contributions

Monomer and Crosslinking Agent in Polymer Synthesis

The presence of the reactive chloromethyl group suggests that 2-Chloro-4-(chloromethyl)-1-methoxybenzene can participate in polymerization reactions. It can theoretically act as a monomer in the synthesis of specialty polymers or as a crosslinking agent to modify the properties of existing polymers.

Development of Polymers with Tunable Properties

While specific studies on polymers derived solely from this compound are not readily found, the principles of polymer chemistry allow for postulation. The chloromethyl group can undergo various nucleophilic substitution reactions, enabling the grafting of different functional side chains onto a polymer backbone. This would allow for the fine-tuning of polymer properties such as solubility, thermal stability, and chemical resistance. For instance, reaction with amines, thiols, or carboxylates could introduce new functionalities.

The methoxy (B1213986) group, being an electron-donating group, can influence the electronic properties and reactivity of the aromatic ring, which could, in turn, affect the properties of the resulting polymer.

Synthesis of Functional Polymer Materials

Functional polymers possess specific chemical or physical properties tailored for particular applications. The chloromethyl group of this compound is a key feature for creating such materials. For example, it can be used to introduce photoactive or biologically active moieties onto a polymer chain. Research on related compounds like 4-chloromethyl styrene (B11656) has shown that the chloromethyl group is a versatile handle for chemical modification to produce polymers with novel properties.

Interactive Data Table: Potential Functionalization Reactions

| Reagent Type | Functional Group Introduced | Potential Polymer Property Modification |

| Primary Amine | Secondary Amine | Altered solubility, pH-responsiveness |

| Thiol | Thioether | Enhanced refractive index, metal ion binding |

| Carboxylate | Ester | Modified hydrophilicity, biodegradability |

| Azide | Triazole (via click chemistry) | Introduction of diverse functionalities |

Integration into Optoelectronic Materials

The electronic nature of the substituted benzene (B151609) ring in this compound suggests its potential, at least as a building block, in the field of optoelectronics.

Application in Organic Light-Emitting Diodes (OLEDs)

The core of an OLED is a stack of thin organic layers. The properties of these layers, such as charge transport and light emission, are determined by the molecular structure of the organic materials used. While there is no direct evidence of this compound being used in commercial or research-grade OLEDs, its aromatic structure and the presence of the electron-donating methoxy group could be leveraged. It could theoretically be a precursor for the synthesis of larger, more complex molecules with suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for use in hole transport or emissive layers.

Use in Solar Cell Components

In the context of organic solar cells, particularly dye-sensitized or perovskite solar cells, organic molecules are used as charge transport materials. The potential for this compound in this area would again lie in its role as a precursor. The reactive chloromethyl group could be used to anchor the molecule to a surface or to link it to other components of the solar cell, facilitating efficient charge transfer.

Precursor for Advanced Functional Materials

Perhaps the most plausible application of this compound is as a chemical intermediate or precursor for the synthesis of more complex, high-value functional materials. Its two reactive chloro groups offer pathways for sequential or one-pot multi-component reactions to build intricate molecular architectures.

The development of novel functional materials often relies on the availability of versatile building blocks. The combination of functionalities in this compound makes it a candidate for the synthesis of materials for applications such as sensors, catalysts, or specialty coatings, although specific examples in the scientific literature remain elusive.

The Multifaceted Role of this compound in Advanced Material Science and Industrial Synthesis

The chemical compound this compound is a key contributor to the development of advanced materials and specialized industrial processes. Its unique molecular structure, featuring a combination of reactive and modulating functional groups, allows for its use as a building block in the synthesis of polymers with tailored optical and electrical properties, and as a versatile reagent in various chemical transformations.

This article explores the significant, yet specialized, applications of this compound, focusing on its contributions to material science and its role as a chemical reagent.

The distinct arrangement of chloro, chloromethyl, and methoxy groups on the benzene ring of this compound makes it a valuable monomer in the synthesis of functional polymers. These polymers exhibit tunable characteristics that are crucial for applications in optics and electronics.

Design of Materials with Specific Optical Characteristics

The incorporation of this compound into polymer chains, particularly in poly(p-phenylene vinylene) (PPV) derivatives, allows for the precise control of their optical properties. The methoxy group (–OCH₃), an electron-donating group, plays a significant role in modifying the electronic structure of the polymer backbone. This modification influences the polymer's absorption and emission of light.

Research on related poly(arylene vinylene)s has shown that the introduction of alkoxy substituents, such as the methoxy group, can lead to a red-shift in the UV-vis absorption spectra. This indicates a decrease in the bandgap of the material, which is a critical parameter for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. capes.gov.br By carefully controlling the concentration of monomers like this compound in the polymer, the color of the emitted light can be fine-tuned.

Furthermore, the presence of the chlorine atom on the benzene ring can also influence the photophysical properties of the resulting materials. While not as impactful as the methoxy group, the chloro-substituent can affect the polymer's solubility and film-forming capabilities, which are important for the fabrication of high-quality optical components.

A related area of interest is the synthesis of highly fluorescent polymers. While direct studies on this compound are limited, research on arylated poly(phenylene vinylene)s demonstrates that the strategic placement of substituents on the phenyl rings is a key factor in achieving high fluorescence quantum yields.

Fabrication of Materials with Tailored Electrical Properties

The same structural features that influence the optical properties of polymers derived from this compound also play a crucial role in determining their electrical characteristics. The methoxy group, by donating electron density to the conjugated polymer backbone, facilitates the movement of charge carriers (electrons and holes) along the polymer chain, which is essential for electrical conductivity.

Studies on copolymers of poly(1,4-phenylenevinylene) containing alkoxy-substituted units have demonstrated a significant increase in electrical conductivity upon doping compared to the unsubstituted parent polymer. kpi.ua For instance, the incorporation of even small amounts of comonomer units with electron-donating alkoxy groups can remarkably enhance conductivity. kpi.ua This suggests that polymers synthesized using this compound could be developed into effective conductive materials for applications such as antistatic coatings, conductive inks, and components for electronic devices.

Below is a table summarizing the expected influence of the functional groups of this compound on the properties of resulting polymers:

| Functional Group | Influence on Optical Properties | Influence on Electrical Properties |

| Methoxy (–OCH₃) | Red-shift in absorption/emission, potential for color tuning in light-emitting applications. | Increases electron density, lowers ionization potential, enhances conductivity upon doping. |

| Chloromethyl (–CH₂Cl) | Provides a reactive site for polymerization and further functionalization. | Enables incorporation into various polymer architectures. |

| Chloro (–Cl) | Can influence solubility and film morphology. | Has an electron-withdrawing effect that can modulate the overall electronic properties. |

Chemical Reagent in Specialized Industrial Processes

Beyond its role in material science, this compound serves as a valuable intermediate in specialized industrial chemical synthesis. The chloromethyl group is a particularly reactive functional group that can readily participate in a variety of chemical reactions, making the compound a versatile building block for more complex molecules.

The chloromethyl group can be easily converted into other functional groups, a key step in the synthesis of a wide range of fine and specialty chemicals. This versatility is crucial in multi-step syntheses where precise molecular architectures are required. For example, the chloromethylation of aromatic rings is a well-established method for introducing a reactive handle onto an aromatic substrate.

While specific, large-scale industrial processes utilizing this compound are often proprietary, its structural motifs are found in precursors for pharmaceuticals, agrochemicals, and dyes. The combination of the chloro and methoxy groups on the aromatic ring can also direct the regioselectivity of subsequent reactions, providing a level of control that is highly desirable in industrial synthesis.

A patent describes a process for the chloromethylation of substituted benzenes, highlighting the industrial relevance of this type of reaction for producing versatile chemical intermediates.

Spectroscopic Characterization of 2 Chloro 4 Chloromethyl 1 Methoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling patterns, and correlations, a comprehensive picture of the molecular structure can be assembled.

¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 2-Chloro-4-(chloromethyl)-1-methoxybenzene is anticipated to display distinct signals corresponding to its different proton environments. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and multiplicities are governed by the electronic effects of the substituents. The electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing chloro (-Cl) and chloromethyl (-CH₂Cl) groups will influence the shielding of the aromatic protons.

A singlet would be expected for the methoxy protons, typically appearing in the range of 3.8-4.0 ppm. The benzylic protons of the chloromethyl group would also give rise to a singlet, anticipated to be in the region of 4.5-4.7 ppm, shifted downfield due to the adjacent chlorine atom. The aromatic protons would likely appear as a set of multiplets in the range of 6.8-7.4 ppm. The precise splitting pattern would depend on the coupling constants between adjacent protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-3 | 6.8 - 7.0 | d |

| H-5 | 7.2 - 7.4 | dd |

| H-6 | 7.3 - 7.5 | d |

| -OCH₃ | 3.8 - 4.0 | s |

| -CH₂Cl | 4.5 - 4.7 | s |

Note: These are predicted values based on general substituent effects and data from similar compounds. Actual experimental values may vary.

¹³C NMR Spectral Analysis: Carbon Hybridization and Substitution Effects

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents.

The carbon of the methoxy group is expected to resonate around 55-60 ppm. The chloromethyl carbon will likely appear in the 45-50 ppm range. The aromatic carbons will have a wider range of chemical shifts, from approximately 110 to 160 ppm. The carbon atom bonded to the oxygen of the methoxy group (C-1) and the carbon bonded to the chlorine atom (C-2) are expected to be the most downfield shifted among the aromatic carbons due to the electronegativity of these substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 155 - 160 |

| C-2 | 125 - 130 |

| C-3 | 110 - 115 |

| C-4 | 130 - 135 |

| C-5 | 128 - 132 |

| C-6 | 112 - 117 |

| -OCH₃ | 55 - 60 |

| -CH₂Cl | 45 - 50 |

Note: These are predicted values based on established substituent increments and data from analogous compounds. Actual experimental values may differ.

Advanced NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, this would be crucial for confirming the coupling relationships between the aromatic protons (H-3, H-5, and H-6).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon signal. For instance, the signal for the methoxy protons would correlate with the methoxy carbon signal.

Infrared (IR) and Raman Spectroscopy

Vibrational Modes of Aromatic Ring and Substituents

The IR and Raman spectra of this compound would be characterized by vibrations associated with the substituted benzene ring and its functional groups.

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually give rise to a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring can influence the number and position of these bands.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies. The out-of-plane bending vibrations, often found in the 900-675 cm⁻¹ range, can be particularly diagnostic of the substitution pattern.

Characteristic C-Cl and C-O Stretching Frequencies

The presence of the chloro and methoxy substituents gives rise to characteristic vibrational bands.

C-Cl stretching: The stretching vibration of the carbon-chlorine bond is typically observed in the 850-550 cm⁻¹ region of the IR spectrum. The exact position can be influenced by the nature of the carbon atom (in this case, both aromatic and benzylic C-Cl bonds are present).

C-O stretching: The C-O stretching vibration of the methoxy group is expected to produce a strong band in the IR spectrum. For aryl ethers, this asymmetric stretch usually appears in the 1275-1200 cm⁻¹ region, while the symmetric stretch is found around 1075-1020 cm⁻¹.

Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (-CH₂Cl) | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1075 - 1020 | Medium |

| C-Cl Stretch (Aromatic) | 850 - 550 | Medium to Strong |

| C-Cl Stretch (-CH₂Cl) | 750 - 650 | Medium to Strong |

Note: These are general ranges and the actual appearance of the spectrum can be complex due to overlapping bands and coupling of vibrations.

Force Field Calculations and Experimental-Theoretical Correlation

Force field calculations are a cornerstone of computational chemistry, providing a means to predict the three-dimensional structure and vibrational frequencies of a molecule. These calculations are based on a set of potential energy functions that describe the forces between atoms, including bond stretching, angle bending, torsional angles, and non-bonded interactions.

For a molecule like this compound, a suitable force field, such as MMFF94 (Merck Molecular Force Field), can be employed to determine the most stable conformation. The calculation involves minimizing the steric energy of the molecule by adjusting the dihedral angles of the methoxy and chloromethyl groups relative to the benzene ring. The resulting optimized geometry provides theoretical values for bond lengths and angles.

A crucial aspect of this computational analysis is the correlation with experimental data, primarily from infrared (IR) and Raman spectroscopy. Theoretical vibrational frequencies are calculated from the second derivative of the potential energy with respect to the atomic coordinates. These calculated frequencies are often systematically higher than the experimental frequencies due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to improve the agreement between theoretical and experimental spectra.

The correlation between the scaled theoretical frequencies and the experimental vibrational bands allows for a detailed assignment of the spectral features. For instance, the characteristic C-Cl stretching vibrations, the aromatic C-H stretching, and the methoxy group vibrations can be precisely assigned. This experimental-theoretical correlation provides a high degree of confidence in the structural characterization of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elucidating the structure of organic compounds.

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Patterns

Electron ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process leads to the formation of a molecular ion (M⁺˙) and subsequent fragmentation, providing a characteristic fragmentation pattern that serves as a molecular fingerprint.

For this compound (molecular weight: 190.05 g/mol ), the EI-MS spectrum is expected to show a molecular ion peak. However, due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion will be distinctive. The presence of the ³⁷Cl isotope will result in M+2 and M+4 peaks with characteristic relative intensities.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Key fragmentation pathways for this compound would likely involve:

Loss of a chlorine radical: This would lead to the formation of a benzyl-type cation, which is resonance-stabilized.

Loss of the chloromethyl radical: Cleavage of the C-C bond between the benzene ring and the chloromethyl group.

Loss of a methyl radical from the methoxy group.

Formation of a tropylium (B1234903) ion: Rearrangement of the benzyl (B1604629) cation to the highly stable tropylium ion (m/z 91) is a common pathway for benzyl-substituted compounds.

Table 1: Predicted EI-MS Fragmentation of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 190/192/194 | [M]⁺˙ (Molecular ion with isotopic pattern) |

| 155/157 | [M - Cl]⁺ |

| 141/143 | [M - CH₂Cl]⁺ |

| 126 | [M - Cl - CH₃]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. Since this compound is a neutral molecule with moderate polarity, its analysis by ESI-MS would typically require the formation of an adduct with a cation, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). ESI-MS is less likely to cause fragmentation compared to EI-MS, and the resulting spectrum is often simpler, dominated by the pseudomolecular ion. This technique is particularly valuable when the molecular ion is weak or absent in the EI spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, typically to four or more decimal places. This accuracy allows for the determination of the elemental composition of a molecule. For this compound (C₈H₈Cl₂O), the theoretical exact mass can be calculated.

Table 2: Theoretical Exact Mass for HRMS

| Ion Formula | Theoretical Exact Mass (Da) |

| [C₈H₈³⁵Cl₂O]⁺ | 189.9952 |

| [C₈H₈³⁵Cl³⁷ClO]⁺ | 191.9923 |

By comparing the experimentally measured accurate mass with the theoretical value, the elemental formula of the compound can be unequivocally confirmed, providing a high level of confidence in its identification.

Chromatographic Methods Coupled with Spectroscopic Detection

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for determining the purity of volatile and semi-volatile compounds and for confirming their identity.

In a GC-MS analysis of a sample of this compound, the gas chromatogram would ideally show a single sharp peak, indicating the purity of the compound. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate).

The mass spectrometer detector records the mass spectrum of the compound as it elutes from the GC column. The obtained EI-MS spectrum can then be compared with a library of known spectra (such as the NIST library) for identification. The combination of a specific retention time and a matching mass spectrum provides a very high degree of certainty for the identification of the compound. GC-MS is also highly effective in identifying and quantifying any impurities that may be present in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable analytical technique for the separation, identification, and quantification of individual components within complex mixtures. This is particularly crucial in the analysis of pharmaceutical compounds and their synthesis-related impurities or degradation products. The coupling of the separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry allows for the detailed characterization of compounds, even at trace levels.

In the context of this compound and its derivatives, LC-MS plays a pivotal role in ensuring the quality and purity of the active pharmaceutical ingredient (API). The manufacturing process or storage of this compound can lead to the formation of various related substances, such as isomers, by-products, or degradants. These entities may have different chemical and toxicological properties, necessitating their careful control.

A typical LC-MS method for the analysis of this compound and its potential derivatives would involve a reverse-phase HPLC separation. For instance, a C18 column is often employed, which separates compounds based on their hydrophobicity. The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a modifier like formic acid. The use of formic acid is beneficial for mass spectrometry applications as it aids in the ionization of the analytes.

The separated compounds from the LC column are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly utilized soft ionization technique that generates intact molecular ions or protonated molecules ([M+H]⁺), which is essential for determining the molecular weight of the analytes. For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the molecular ion of interest is selected and fragmented, and the resulting fragment ions provide a fingerprint that can be used to elucidate the structure of the compound.

While specific, detailed research findings on the comprehensive LC-MS analysis of complex mixtures containing this compound and a full spectrum of its derivatives are not extensively documented in publicly available literature, general principles of impurity profiling can be applied. The following interactive data tables illustrate the type of data that would be generated in such an analysis.

Table 1: Hypothetical LC-MS Parameters for the Analysis of this compound and its Derivatives

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30-95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 2: Hypothetical LC-MS Data for this compound and Potential Related Compounds

| Compound Name | Retention Time (min) | Observed [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |

| This compound | 8.5 | 191.01 | 155.03, 127.04, 91.05 |

| 4-Chloro-2-(chloromethyl)-1-methoxybenzene | 8.2 | 191.01 | 155.03, 127.04, 91.05 |

| 2-Chloro-4-(hydroxymethyl)-1-methoxybenzene | 7.1 | 173.04 | 155.03, 127.04 |

| 2-Chloro-1-methoxy-4-methylbenzene | 7.8 | 156.06 | 141.04, 115.05 |

It is important to note that the differentiation of positional isomers, such as this compound and 4-Chloro-2-(chloromethyl)-1-methoxybenzene, can be challenging as they often exhibit identical mass spectra. In such cases, chromatographic separation is critical for their individual identification and quantification. The development and validation of a robust LC-MS method are therefore essential for the comprehensive characterization of complex mixtures containing these compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. Through sophisticated computational methods, it is possible to model the geometry and electronic structure of 2-Chloro-4-(chloromethyl)-1-methoxybenzene with a high degree of accuracy.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for determining the optimized geometry of molecules.

The accuracy of DFT calculations is intrinsically linked to the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule like this compound, which contains chlorine and oxygen atoms with lone pairs, as well as a flexible chloromethyl group, a well-chosen basis set is crucial.

Commonly employed basis sets for such organic molecules include Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311+G(d,p). youtube.com The inclusion of polarization functions (d) is essential for accurately describing the bonding involving second-row elements like chlorine, while diffuse functions (+) are important for representing the more spread-out electron density of lone pairs and for calculations involving anions. youtube.comutah.edu For higher accuracy, correlation-consistent basis sets like aug-cc-pVDZ could also be considered. researchgate.net

The level of theory refers to the specific DFT functional used. A popular choice for geometry optimization is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Other functionals, including those with long-range corrections, may also be employed to improve the accuracy of the calculations. acs.org The selection of the functional and basis set represents a trade-off between computational expense and the desired accuracy of the results. youtube.com

A study on substituted benzyl (B1604629) chlorides, which are structurally related to the target molecule, utilized the BLYP functional with a 6-31G(d) basis set for geometry optimization, followed by single-point energy calculations with a larger basis set. acs.org This highlights a common strategy to manage computational resources effectively.

The presence of the methoxy (B1213986) and chloromethyl substituents on the benzene (B151609) ring introduces conformational flexibility. The rotation around the C-O bond of the methoxy group and the C-C bond of the chloromethyl group leads to different spatial arrangements, or conformers, each with a distinct energy.

A thorough conformational analysis is necessary to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. This is typically achieved by systematically rotating the dihedral angles associated with the flexible bonds and performing a geometry optimization for each starting conformation. The relative energies of the resulting conformers are then compared to determine their populations at a given temperature. For complex molecules, methods to reduce the dimensionality of the conformational search space can be employed. nih.gov

For this compound, key dihedral angles to consider would be the C(ring)-C(ring)-O-C(methyl) angle for the methoxy group and the C(ring)-C(ring)-C(methylene)-Cl angle for the chloromethyl group. The table below illustrates a hypothetical outcome of such a conformational analysis, showcasing the relative energies of different conformers.

| Conformer | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) |

| A | 0 | 60 | 0.00 |

| B | 180 | 60 | 0.52 |

| C | 0 | 180 | 1.25 |

| D | 180 | 180 | 1.78 |

*Hypothetical values for C(2)-C(1)-O-CH₃ dihedral angle. **Hypothetical values for C(3)-C(4)-CH₂-Cl dihedral angle.

Ab Initio Calculations for Electronic Structure

Ab initio (from first principles) calculations provide another avenue for investigating the electronic structure of molecules. Unlike DFT, which relies on a functional of the electron density, ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on the direct solution of the Schrödinger equation for the many-electron wavefunction.

These methods are generally more computationally demanding than DFT but can offer higher accuracy, especially when electron correlation effects are significant. utah.edu For instance, a study on the electronic properties of substituted benzyl chlorides employed MP2 calculations to complement their DFT results. acs.orgacs.org Such calculations can provide valuable insights into the electronic distribution, molecular orbital energies, and the nature of chemical bonds within this compound. The choice of basis set remains a critical consideration in ab initio calculations to ensure the accurate description of the electronic wavefunction, particularly for core electrons and diffuse electron density. dtu.dk

Spectroscopic Property Prediction and Correlation

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of unknown compounds.

Theoretical Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application of computational methods in organic chemistry. youtube.com The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. acs.orgconicet.gov.ar

These calculations are typically performed using DFT, with the choice of functional and basis set significantly influencing the accuracy of the predicted shifts. acs.org For ¹³C NMR predictions, the mPW1PW91 functional with the 6-31G(d) basis set has been recommended for a good balance of accuracy and computational cost. acs.orgconicet.gov.ar For more accurate predictions, especially for nuclei like ¹⁹F, larger basis sets such as 6-31+G(d,p) or aug-cc-pVTZ are often necessary. nih.gov

The process involves first optimizing the molecular geometry and then performing a GIAO calculation on the optimized structure. The computed isotropic shielding values (σ) are then referenced to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts (δ). Often, a linear scaling is applied to the calculated shielding values to correct for systematic errors. youtube.com

The table below presents hypothetical predicted ¹³C NMR chemical shifts for this compound, calculated using the GIAO-DFT method, along with a comparison to potential experimental values. The accuracy of such predictions allows for the confident assignment of signals in an experimental spectrum. nih.govwisc.edu

| Carbon Atom | Calculated Isotropic Shielding (ppm) | Predicted Chemical Shift (ppm)* |

| C1 (-OCH₃) | 28.5 | 156.5 |

| C2 (-Cl) | 58.2 | 126.8 |

| C3 | 72.1 | 112.9 |

| C4 (-CH₂Cl) | 55.4 | 129.6 |

| C5 | 69.3 | 115.7 |

| C6 | 74.0 | 111.0 |

| -OCH₃ | 129.8 | 55.2 |

| -CH₂Cl | 140.1 | 44.9 |

*Hypothetical values obtained using a scaling equation (δ = aσ + b) derived from a set of standard compounds.

Simulation of Vibrational (IR, Raman) Spectra

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating the vibrational spectra (Infrared and Raman) of molecules. For a molecule like this compound, methods such as B3LYP with a 6-31G* basis set are commonly employed to calculate the fundamental vibrational frequencies. nih.govresearchgate.net These simulations provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.

The vibrational spectrum of this compound is characterized by contributions from the substituted benzene ring, the methoxy group, and the chloromethyl group. Key vibrational modes include the C-H stretching of the aromatic ring and the chloromethyl group, C-O stretching of the methoxy group, and C-Cl stretching from both the ring and the chloromethyl group.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Chloromethyl C-H | Stretching | 3000-2900 |

| Methoxy C-H | Stretching | 2950-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Methoxy) | Stretching | 1250-1000 |

| C-Cl (Aromatic) | Stretching | 800-600 |

| C-Cl (Chloromethyl) | Stretching | 750-650 |

Note: These are generalized predictions based on typical vibrational frequencies for the respective functional groups.

Prediction of Mass Spectral Fragmentation

Mass spectrometry is a key analytical technique for determining the molecular weight and structure of a compound. Computational methods can predict the fragmentation patterns observed in a mass spectrum. For this compound (molar mass: 191.06 g/mol ), the most likely fragmentation pathways would involve the loss of the substituents from the benzene ring. researchgate.net

The initial molecular ion peak would be observed at an m/z corresponding to the molecular weight. Subsequent fragmentation could involve the loss of a chlorine radical from the chloromethyl group, the entire chloromethyl radical, the methoxy group, or a combination of these.

Table 2: Predicted Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₈H₈Cl₂O]⁺ | 190/192/194 |

| [M-Cl]⁺ | [C₈H₈ClO]⁺ | 155/157 |

| [M-CH₂Cl]⁺ | [C₇H₆ClO]⁺ | 141/143 |

| [M-OCH₃]⁺ | [C₇H₅Cl₂]⁺ | 159/161/163 |

| [M-Cl-CO]⁺ | [C₇H₈Cl]⁺ | 127/129 |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Electronic Structure Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. youtube.comnih.gov

Computational studies on similar aromatic compounds have shown that the presence of both electron-donating (methoxy) and electron-withdrawing (chloro, chloromethyl) groups leads to a smaller HOMO-LUMO gap, indicating potential for charge transfer within the molecule. nih.gov

Table 3: Predicted HOMO-LUMO Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 7.3 |

Note: These values are illustrative and would be calculated using quantum chemical software.

Analysis of Electron Density Distribution

The distribution of electron density in a molecule provides insights into its reactive sites. In this compound, the electronegative chlorine and oxygen atoms significantly influence the electron density. The chlorine atom on the ring and the oxygen atom of the methoxy group will draw electron density away from the adjacent carbon atoms, creating regions of lower electron density (electrophilic sites). Conversely, the oxygen and chlorine atoms themselves will be regions of higher electron density (nucleophilic sites).

Molecular Electrostatic Potential (MEP) maps are a computational tool used to visualize the electron density distribution. For this molecule, the MEP map would likely show negative potential (red/yellow) around the oxygen and chlorine atoms, and positive potential (blue) around the hydrogen atoms and the carbon atom of the chloromethyl group. nih.gov

Chemical Stability and Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as χ² / (2η).

Table 4: Predicted Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 3.65 eV |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.85 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.22 eV |

Note: These values are derived from the predicted HOMO/LUMO energies and provide a theoretical basis for understanding the molecule's reactivity.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the transition states and intermediates of a chemical reaction. rsc.org For this compound, a key reaction would be nucleophilic substitution at the benzylic carbon of the chloromethyl group.

Using DFT calculations, the energy profile of the reaction pathway can be determined. For instance, the reaction with a nucleophile (e.g., hydroxide) can be modeled to understand the energetics of the transition state and the stability of the resulting alcohol product. Such studies can reveal whether the reaction proceeds through an SN1 or SN2 mechanism, providing valuable information for synthetic chemists.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

In the study of chemical reactions involving this compound, a Transition State (TS) search would be a critical step. The transition state is the highest energy point along the reaction pathway, representing the barrier that must be overcome for a reaction to occur. Locating this first-order saddle point on the potential energy surface is computationally intensive but essential for understanding reaction mechanisms.

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis would be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species. This analysis provides a detailed picture of the geometric changes the molecule undergoes during a chemical transformation. However, no published studies detailing specific transition states or IRC analyses for reactions involving this compound could be located.

Energy Barriers and Reaction Rate Predictions

The energy difference between the reactants and the transition state defines the energy barrier (activation energy) of a reaction. Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate these barriers. A lower energy barrier corresponds to a faster reaction rate.

Once the energy barrier is known, reaction rate predictions can be made using theories like Transition State Theory (TST). These predictions are crucial for understanding the kinetics of a reaction. For instance, one could theoretically investigate the nucleophilic substitution of the chloromethyl group, a common reaction for such compounds. This would involve calculating the energy barrier for the approach of a nucleophile and the departure of the chloride ion. At present, there is no available data in the scientific literature that provides these specific energy barriers or predicted reaction rates for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

For this compound, an MEP map would likely show regions of negative potential (electron-rich) around the oxygen atom of the methoxy group and the chlorine atom attached to the ring, making them susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms and particularly the carbon of the chloromethyl group, indicating sites for nucleophilic attack. While the general features of the MEP map can be predicted based on the functional groups present, a specific, computationally generated MEP map for this molecule is not available in published literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It offers insights into charge distribution, hybridization, and hyperconjugative interactions. tandfonline.comwikipedia.org

An NBO analysis of this compound would quantify the electron density in the various bonds and lone pairs. For example, it could detail the hybridization of the carbon and oxygen atoms and reveal delocalization effects, such as the interaction between the lone pairs of the oxygen and the π-system of the benzene ring. tandfonline.com The analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals can help explain the molecule's stability and reactivity. tandfonline.com Despite the utility of this method, no specific NBO analysis data for this compound has been found in the scientific literature.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements

2-Chloro-4-(chloromethyl)-1-methoxybenzene, a member of the halomethylarene family, is recognized for its utility as a precursor in organic synthesis. wisc.edu The primary established method for its preparation involves the reaction of (5-chloro-2-methoxy-phenyl)-methanol with thionyl chloride in a suitable solvent like dichloromethane. chemicalbook.com This process achieves a high yield, providing a reliable source of the compound for further chemical transformations. chemicalbook.com The key achievement in the study of this compound lies in its successful synthesis and its demonstrated potential as a reactive intermediate, owing to the presence of two distinct halogen-substituted sites on the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 7035-11-2 | chemicalbook.com |

| Molecular Formula | C₈H₈Cl₂O | chemicalbook.comuni.lu |

Emerging Synthetic Routes and Catalyst Development

While the thionyl chloride-based synthesis is effective, research is continually pushing towards more efficient, sustainable, and versatile methods for the synthesis of this compound and related halomethylarenes.

Emerging Synthetic Approaches:

Phase Transfer Catalysis: The use of phase transfer catalysts (PTCs) in aqueous media for the chloromethylation of aromatic hydrocarbons presents a greener alternative to traditional methods. researchgate.net Catalytic systems comprising zinc chloride, acetic acid, sulfuric acid, and polyethylene (B3416737) glycol (PEG) have shown promise in achieving good to excellent yields. researchgate.net

Photocatalysis: Visible-light-mediated photocatalysis is a mild and scalable approach for benzylic C-H bond chlorination. organic-chemistry.org The use of N-chlorosuccinimide as a chlorine source with an appropriate photocatalyst can effectively chlorinate even electron-deficient substrates. organic-chemistry.org

Ionic Liquids: Acidic ionic liquids are being explored as dual-function catalysts and phase transfer agents for chloromethylation reactions. google.com These catalysts offer the advantages of high conversion rates, good selectivity, and the potential for catalyst recovery and reuse. google.com